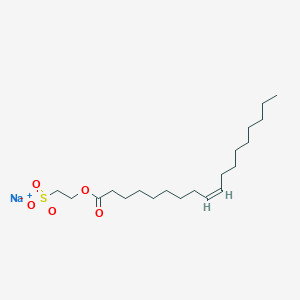
Sodium 2-sulphonatoethyl oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-sulphonatoethyl oleate is an anionic surfactant widely used in various industrial and research applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is derived from oleic acid, a monounsaturated fatty acid, and is modified to include a sulfoethyl group, enhancing its solubility and surface-active properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-sulphonatoethyl oleate typically involves the esterification of oleic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Esterification: Oleic acid is reacted with 2-sulfoethanol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Sodium 2-sulphonatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert the sulfoethyl group to other functional groups.
Substitution: The sulfoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution can introduce various functional groups into the molecule.
科学研究应用
Sodium 2-sulphonatoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is used in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: The compound is used in the formulation of detergents, cosmetics, and personal care products due to its excellent surface-active properties.
作用机制
The mechanism of action of Sodium 2-sulphonatoethyl oleate is primarily based on its ability to reduce surface and interfacial tension. The sulfoethyl group enhances the hydrophilicity of the molecule, allowing it to interact with water molecules and form micelles. These micelles can encapsulate hydrophobic compounds, increasing their solubility and stability in aqueous solutions. The compound’s surface-active properties make it effective in emulsification, dispersion, and wetting applications.
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar emulsifying and dispersing properties.
Sodium lauryl ether sulfate: Widely used in detergents and personal care products for its excellent foaming properties.
Sodium oleate: A simpler surfactant derived from oleic acid, used in various industrial applications.
Uniqueness
Sodium 2-sulphonatoethyl oleate is unique due to its sulfoethyl group, which enhances its solubility and surface-active properties compared to other similar compounds. This makes it particularly effective in applications requiring high emulsifying and dispersing capabilities.
属性
CAS 编号 |
142-15-4 |
|---|---|
分子式 |
C20H37NaO5S |
分子量 |
412.6 g/mol |
IUPAC 名称 |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
InChI 键 |
MCFLGJDKSROECH-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
142-15-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


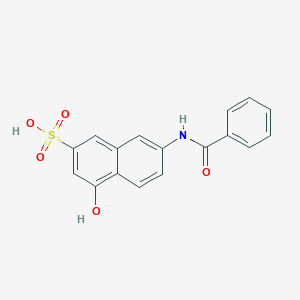

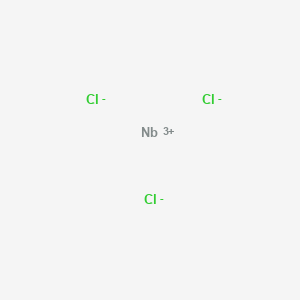


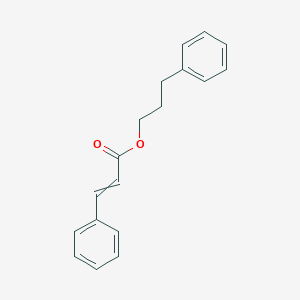
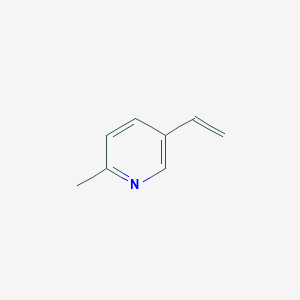
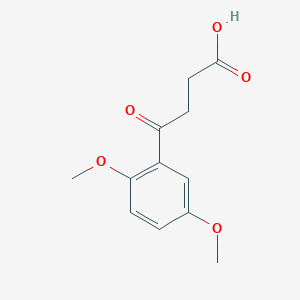
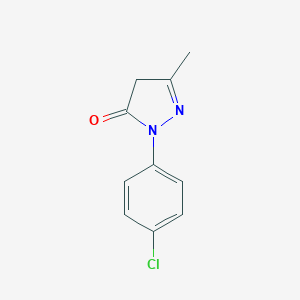
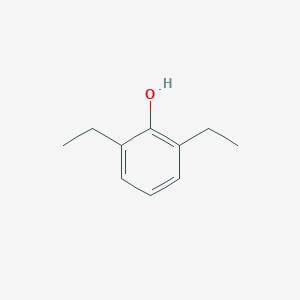
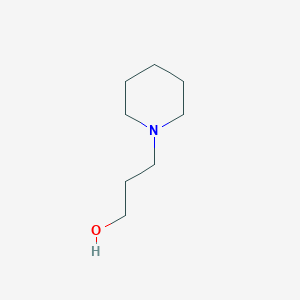
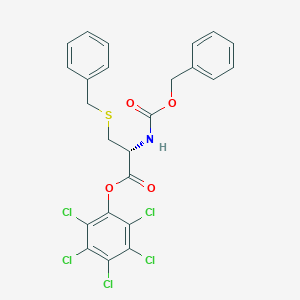
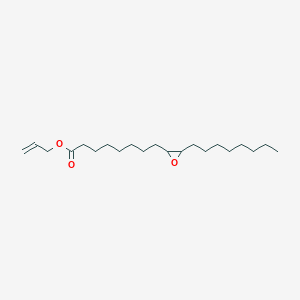
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
